(2S,6R)-2,6-di(furan-2-yl)-3-(propan-2-yl)piperidin-4-one
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Overview
Description
(2S,6R)-2,6-DI(2-FURYL)-3-ISOPROPYLTETRAHYDRO-4(1H)-PYRIDINONE is a complex organic compound characterized by its unique structure, which includes two furan rings, an isopropyl group, and a tetrahydropyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6R)-2,6-DI(2-FURYL)-3-ISOPROPYLTETRAHYDRO-4(1H)-PYRIDINONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyridinone Core: The initial step involves the formation of the tetrahydropyridinone core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.
Introduction of Furan Rings: The furan rings are introduced through a substitution reaction, where the appropriate furan derivatives are reacted with the intermediate compound.
Addition of Isopropyl Group: The isopropyl group is added via an alkylation reaction, using an isopropyl halide and a suitable base.
Industrial Production Methods
Industrial production of (2S,6R)-2,6-DI(2-FURYL)-3-ISOPROPYLTETRAHYDRO-4(1H)-PYRIDINONE involves scaling up the laboratory synthesis methods. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2S,6R)-2,6-DI(2-FURYL)-3-ISOPROPYLTETRAHYDRO-4(1H)-PYRIDINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan carboxylic acids, while reduction could produce tetrahydrofuran derivatives.
Scientific Research Applications
(2S,6R)-2,6-DI(2-FURYL)-3-ISOPROPYLTETRAHYDRO-4(1H)-PYRIDINONE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of (2S,6R)-2,6-DI(2-FURYL)-3-ISOPROPYLTETRAHYDRO-4(1H)-PYRIDINONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it could inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidine and its derivatives share structural similarities with (2S,6R)-2,6-DI(2-FURYL)-3-ISOPROPYLTETRAHYDRO-4(1H)-PYRIDINONE, particularly in the presence of a nitrogen-containing ring.
Furan Derivatives: Compounds containing furan rings, such as furfural and furan-2-carboxylic acid, are structurally related.
Uniqueness
What sets (2S,6R)-2,6-DI(2-FURYL)-3-ISOPROPYLTETRAHYDRO-4(1H)-PYRIDINONE apart is its unique combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H19NO3 |
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Molecular Weight |
273.33 g/mol |
IUPAC Name |
(2S,6R)-2,6-bis(furan-2-yl)-3-propan-2-ylpiperidin-4-one |
InChI |
InChI=1S/C16H19NO3/c1-10(2)15-12(18)9-11(13-5-3-7-19-13)17-16(15)14-6-4-8-20-14/h3-8,10-11,15-17H,9H2,1-2H3/t11-,15?,16-/m1/s1 |
InChI Key |
XIXSLSKDEUAKGD-HAIWGOBWSA-N |
Isomeric SMILES |
CC(C)C1[C@H](N[C@H](CC1=O)C2=CC=CO2)C3=CC=CO3 |
Canonical SMILES |
CC(C)C1C(NC(CC1=O)C2=CC=CO2)C3=CC=CO3 |
Origin of Product |
United States |
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